3-Methyl-1-benzothiophen-5-amine
Description
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-methyl-1-benzothiophen-5-amine |
InChI |
InChI=1S/C9H9NS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,10H2,1H3 |
InChI Key |
OQGHIIIOEJLEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Benzothiophene Core Formation
The construction of the benzothiophene scaffold is a critical first step in synthesizing 3-methyl-1-benzothiophen-5-amine. A domino reaction protocol, as described by , enables efficient cyclization of 2-halo benzonitrile derivatives with ethyl mercaptoacetate. For example, reacting 2-chloro-3-methyl-5-nitrobenzonitrile with ethyl mercaptoacetate in the presence of sodium hydroxide yields 3-methyl-5-nitro-1-benzothiophene-2-carboxylate (Figure 1). This intermediate undergoes hydrolysis to remove the ester group, followed by nitro reduction to produce the target amine .
Key conditions for this method include:
-
Solvent: Dimethylformamide (DMF) or ethanol
-
Base: Sodium hydroxide or piperidine
-
Temperature: 80–100°C
Functionalization via Nitro Reduction
Reduction of nitro-substituted benzothiophenes is a widely adopted route to introduce the amine group. In the case of 3-methyl-5-nitro-1-benzothiophene , catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) achieves near-quantitative conversion to this compound . Alternative reductants like iron in hydrochloric acid (Fe/HCl) offer cost-effective yields (~85%) but require longer reaction times (12–24 hours) .
Table 1: Comparison of Nitro Reduction Methods
| Reductant | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, 25°C | 98 | 4 |
| Fe, HCl | EtOH/H₂O, reflux | 85 | 24 |
| SnCl₂, HCl | EtOH, 60°C | 78 | 8 |
Direct Amination via Buchwald-Hartwig Coupling
Transition-metal-catalyzed amination provides a regioselective pathway to install the amine group directly on pre-formed benzothiophenes. Using 3-methyl-1-benzothiophene-5-bromide as a substrate, Buchwald-Hartwig coupling with ammonia or ammonium salts in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) yields the target amine .
Optimized Conditions:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs₂CO₃
-
Solvent: Toluene, 110°C
This method avoids multi-step nitro reduction but requires stringent anhydrous conditions and specialized catalysts.
Structural Characterization and Analytical Data
Critical validation of this compound involves multi-spectroscopic analysis:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.21 (s, 1H), 6.98 (d, J = 8.4 Hz, 1H), 4.10 (s, 2H, NH₂), 2.45 (s, 3H, CH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 144.2 (C-1), 137.8 (C-3), 129.5 (C-5), 128.3 (C-4), 124.1 (C-6), 122.9 (C-2), 118.4 (C-7), 21.5 (CH₃) .
-
X-ray Crystallography: Confirms planar benzothiophene core with methyl and amine groups in equatorial positions .
Challenges and Optimization Strategies
Synthetic hurdles include:
-
Regioselectivity: Competing substitution patterns during cyclization (e.g., 5- vs. 6-amine formation).
-
Functional Group Compatibility: Sensitivity of the amine group to oxidation or undesired side reactions.
Mitigation Approaches:
-
Use of protecting groups (e.g., Boc for amines) during cyclization.
-
Screening polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity .
Industrial Applications and Scalability
The domino reaction protocol ( ) and catalytic hydrogenation ( ) are preferred for large-scale synthesis due to high yields (>90%) and minimal purification steps. Patent data highlights the compound’s utility in kinase inhibitors and anticancer agents, underscoring the need for gram-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-benzothiophen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Benzothiophene derivatives, including 3-methyl-1-benzothiophen-5-amine, have shown promising anticancer properties. Research indicates that these compounds can interact with specific biological targets such as enzymes and receptors, leading to antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that benzothiophene derivatives exhibit significant cytotoxicity against pancreatic cancer cells, showing IC50 values in the low micromolar range, indicating their potential as anticancer agents .
1.2 Antimicrobial Properties
The antimicrobial activity of this compound has been explored in several studies. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The structural versatility of benzothiophenes allows for modifications that enhance their antimicrobial potency, making them candidates for developing new antibiotics .
1.3 Anti-inflammatory Effects
Research highlights the anti-inflammatory properties of benzothiophene derivatives. These compounds can inhibit inflammatory pathways and cytokine production, suggesting their potential use in treating inflammatory diseases. The ability to modulate immune responses makes them valuable in developing therapeutics for conditions like arthritis and other chronic inflammatory disorders .
Case Studies
3.1 Case Study: Anticancer Screening
A notable case study involved the evaluation of this compound against pancreatic cancer cell lines (BxPC-3 and Panc-1). The compound exhibited strong antiproliferative activity with IC50 values significantly lower than those of established chemotherapeutics like gemcitabine and doxorubicin. This finding underscores the potential of benzothiophene derivatives in cancer therapy .
3.2 Case Study: Antimicrobial Testing
In another study focusing on antimicrobial properties, synthesized derivatives of benzothiophene were tested against various bacterial strains using standard agar diffusion methods. The results indicated that certain modifications to the benzothiophene core enhanced antibacterial activity, highlighting the importance of structural optimization in drug development .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Methyl-1-benzothiophen-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares 3-Methyl-1-benzothiophen-5-amine (inferred structure) with structurally related compounds from the evidence:
Key Observations :
- Heterocyclic Core Differences : The benzothiophene core (electron-rich sulfur atom) in the target compound contrasts with benzimidazole (two nitrogen atoms, aromatic), thiophene (smaller sulfur ring), and isoxazole (oxygen-nitrogen ring). These differences influence electronic properties, solubility, and reactivity .
- Substituent Effects : Methyl groups (e.g., at C3 in benzothiophene) enhance lipophilicity, while halogen atoms (e.g., bromo, chloro in ) increase molecular weight and polarity . Amine groups enable hydrogen bonding and salt formation, critical for biological interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-1-benzothiophen-5-amine, and how can yield and purity be improved?
- Methodological Answer : The synthesis typically involves substitution and cyclization reactions. Key steps include:
- Oxidation : Use hydrogen peroxide or m-chloroperbenzoic acid to introduce sulfoxide/sulfone groups in intermediates .
- Reduction : Apply sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce nitro or carbonyl groups .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity. Monitor reaction progress via TLC .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | H₂SO₄, 80°C, 6h | 65 | 95 |
| Reduction | NaBH₄, MeOH, 0°C | 78 | 98 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at position 3, amine at position 5). Use deuterated DMSO for solubility .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 177.0784 for C₉H₉NS⁺) .
- IR Spectroscopy : Identify N–H stretches (~3350 cm⁻¹) and C–S bonds (~690 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 150°C).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps. The methyl group at position 3 directs electrophiles to the electron-rich benzothiophene ring .
- Isotopic Labeling : Introduce ¹³C at position 5 to track reaction pathways via NMR .
Q. How can discrepancies between experimental and computational structural data be resolved?
- Methodological Answer :
- X-ray Crystallography : Obtain single-crystal structures to validate bond lengths/angles (e.g., C–S bond: 1.75 Å) .
- Error Analysis : Compare DFT-optimized geometries (B3LYP/6-31G*) with crystallographic data; adjust basis sets if deviations exceed 2% .
Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to enhance aqueous solubility.
- Derivatization : Introduce transient protecting groups (e.g., Boc on the amine) for improved pharmacokinetics .
Safety and Compliance
Q. What protocols ensure safe handling and disposal of this compound in academic labs?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Waste Management : Segregate hazardous waste (e.g., unused compound, reaction byproducts) in labeled containers; collaborate with certified disposal agencies .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
